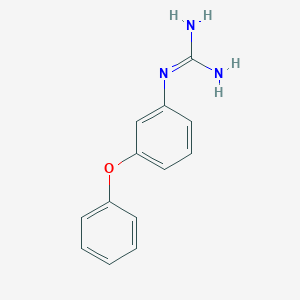

1-(3-Phenoxyphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWKTHBYXSAYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388367 | |

| Record name | 1-(3-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107771-82-4 | |

| Record name | 1-(3-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Phenoxyphenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3-phenoxyphenyl)guanidine, a molecule of interest in medicinal chemistry due to the prevalence of the guanidine moiety in numerous biologically active compounds. This document details established synthetic routes, reaction mechanisms, and experimental protocols based on analogous preparations.

Introduction to Guanidine Synthesis

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar moiety found in a wide array of natural products and pharmaceuticals.[1] Its ability to form stable salts and participate in hydrogen bonding interactions makes it a critical pharmacophore for various biological targets. The synthesis of substituted guanidines, such as this compound, is a key step in the development of new therapeutic agents.[2]

The most common and direct methods for the preparation of N-monosubstituted guanidines involve the reaction of a primary amine with a guanylating agent. This guide will focus on two principal pathways for the synthesis of this compound starting from 3-phenoxyaniline: the cyanamide route and the S-methylisothiourea route.

Synthesis Pathways

The synthesis of this compound is most readily achieved by the reaction of 3-phenoxyaniline with a suitable guanylating agent. Below are the two primary synthetic strategies.

Pathway 1: Reaction with Cyanamide

A classical and straightforward approach to guanidine synthesis is the direct reaction of an amine with cyanamide (H₂NCN). The reaction proceeds via the nucleophilic attack of the amine on the nitrile carbon of cyanamide. This method can be performed under neutral conditions, or catalyzed by acids or Lewis acids to enhance the electrophilicity of the cyanamide. The final product is typically isolated as a salt, such as the hydrochloride or nitrate.

Reaction Scheme:

Pathway 2: Reaction with S-Methylisothiourea

Another widely employed method for the synthesis of guanidines is the reaction of an amine with an S-alkylisothiourea salt, most commonly S-methylisothiourea sulfate.[3] In this reaction, the amine displaces the methylthiol group, which is a good leaving group. The reaction is typically carried out in a suitable solvent, and the product is isolated as the corresponding salt.

Reaction Scheme:

Reaction Mechanisms

Mechanism of the Cyanamide Pathway (Acid-Catalyzed)

Under acidic conditions, the cyanamide is protonated, which increases the electrophilicity of the nitrile carbon. The lone pair of the nitrogen atom of 3-phenoxyaniline then attacks this activated carbon. A series of proton transfers results in the formation of the guanidinium ion.

Mechanism of the S-Methylisothiourea Pathway

The reaction of 3-phenoxyaniline with S-methylisothiourea proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the isothiourea. This is followed by the elimination of methanethiol, a volatile and odorous byproduct, to yield the final guanidine product.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These are based on established methods for the synthesis of similar N-arylguanidines. Researchers should optimize these conditions for their specific laboratory setup.

Protocol for Pathway 1: Synthesis of this compound Hydrochloride

Materials:

-

3-Phenoxyaniline

-

Cyanamide

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3-phenoxyaniline (1.0 eq.) in ethanol.

-

Add an aqueous solution of cyanamide (1.2 eq.).

-

Slowly add concentrated hydrochloric acid (1.1 eq.) to the mixture while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.

Protocol for Pathway 2: Synthesis of this compound Sulfate

Materials:

-

3-Phenoxyaniline

-

S-Methylisothiourea sulfate

-

Water or Ethanol

Procedure:

-

In a round-bottom flask, combine 3-phenoxyaniline (1.0 eq.) and S-methylisothiourea sulfate (0.55 eq., as it contains two isothiourea units per sulfate).

-

Add water or ethanol as the solvent.

-

Heat the mixture to reflux with stirring. The elimination of methanethiol can be observed.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Filter the solid, wash with a small amount of cold solvent, and dry to obtain this compound sulfate.

Data Presentation

| Parameter | Pathway 1 (Cyanamide) | Pathway 2 (S-Methylisothiourea) |

| Product Form | Hydrochloride Salt | Sulfate Salt |

| Typical Yield | 60-80% | 70-90% |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (δ 6.8-7.5), NH protons (broad signals, δ 7.0-9.0) | Aromatic protons (δ 6.8-7.5), NH protons (broad signals, δ 7.0-9.0) |

| ¹³C NMR (DMSO-d₆, δ ppm) | Guanidinyl Carbon (δ ~157), Aromatic Carbons (δ 110-160) | Guanidinyl Carbon (δ ~157), Aromatic Carbons (δ 110-160) |

| Purification | Recrystallization from ethanol/water | Recrystallization from water or ethanol |

Note: The exact chemical shifts in NMR spectra will be dependent on the solvent and the salt form of the product. The guanidinyl carbon typically appears around 157 ppm in ¹³C NMR spectra.[4][5]

Biological Activity and Signaling Pathways: A Representative Example

While the specific biological activity and associated signaling pathways of this compound have not been detailed in the reviewed literature, many guanidine-containing compounds are known to exhibit a wide range of pharmacological effects.[6] For instance, some guanidine derivatives act as inhibitors of voltage-gated potassium (Kv) channels.[1] Inhibition of these channels can modulate neuronal excitability and neurotransmitter release.

Below is a representative diagram of a simplified signaling pathway that could potentially be modulated by a guanidine compound that inhibits Kv channels. This is provided for illustrative purposes, as the direct interaction of this compound with this pathway has not been established.

In this hypothetical pathway, a guanidine compound inhibits the voltage-gated potassium channel. This inhibition would delay the repolarization of the cell membrane following an action potential, leading to a prolonged opening of voltage-gated calcium channels. The resulting increased influx of calcium ions would then enhance the release of neurotransmitters.

Conclusion

The synthesis of this compound can be reliably achieved through well-established guanylation reactions. The choice between the cyanamide and S-methylisothiourea pathways may depend on the availability of reagents, desired salt form of the final product, and considerations regarding byproducts. While the specific biological profile of this compound requires further investigation, its structural motif suggests potential for a range of pharmacological activities, warranting its synthesis and subsequent biological screening. This guide provides a foundational understanding for researchers and drug development professionals to undertake the synthesis and further exploration of this and related compounds.

References

- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US1672029A - Process for the production of amidoguanidines and their alkyl derivatives - Google Patents [patents.google.com]

- 4. scienceopen.com [scienceopen.com]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]

Technical Guide: Physicochemical Properties of 1-(3-Phenoxyphenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-phenoxyphenyl)guanidine. Due to the limited availability of experimental data for this specific compound, this document combines predicted values from computational models with generalized experimental protocols and biological pathway information derived from closely related guanidine compounds. This approach aims to provide a robust framework for researchers working with this and similar molecules.

Chemical Identity and Structure

This compound is an organic compound featuring a guanidine group attached to a phenoxyphenyl scaffold. The guanidine moiety, a strong organic base, is a key functional group in numerous biologically active compounds.[1][2]

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 107771-82-4 | [3] |

| Molecular Formula | C₁₃H₁₃N₃O | [3][4] |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N | [4] |

| InChI | InChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16) | [4] |

| InChIKey | YWWKTHBYXSAYQE-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. The following table summarizes the available computed data for this compound.

Table 2: Computed Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 227.26 g/mol | [3] |

| Monoisotopic Mass | 227.10587 Da | [4] |

| XlogP (Predicted) | 1.9 | [4] |

| Storage Temperature | 2–8 °C (under inert gas) | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of key physicochemical properties of aryl guanidines, based on established procedures for similar compounds.

Synthesis of this compound

A common method for the synthesis of substituted guanidines involves the guanylation of an amine using a suitable reagent. An alternative approach, described here, is the desulfurization of a corresponding thiourea precursor.[5][6]

Experimental Workflow: Synthesis from Thiourea

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Thiourea Synthesis: 3-Phenoxyaniline is reacted with an appropriate isothiocyanate in a solvent such as pyridine to yield 1-(3-phenoxyphenyl)thiourea.

-

Guanylation: The synthesized thiourea is dissolved in an anhydrous solvent like dimethylformamide (DMF). An amine (e.g., ammonia or a primary amine) and a desulfurizing agent, such as mercury(II) chloride or diacetoxyiodobenzene (DIB), are added.[7] The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitates. The crude product is then isolated from the filtrate, often by solvent evaporation. Purification is achieved using techniques like preparative chromatography to yield the final product.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for pKa determination.[8][9]

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for determining the pKa value using potentiometric titration.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in deionized water at a known concentration, with a defined ionic strength (e.g., 0.01 M).

-

Titration: The solution is titrated against a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

Data Collection: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa is determined from the pH at the half-neutralization point. The experiment is typically performed in triplicate to ensure reproducibility.[8]

Biological Context and Signaling Pathways

Guanidine-containing compounds exhibit a wide array of biological activities.[6] While the specific mechanism of action for this compound is not well-documented, related compounds have been shown to act through various pathways. For example, some guanidine derivatives act as antibacterial agents by disrupting the integrity of the bacterial cell membrane, while others can modulate inflammatory responses.[10][11]

A relevant signaling pathway that can be modulated by guanidine compounds is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Certain guanidines, such as polyhexamethylene guanidine (PHMG), have been shown to induce an inflammatory response by activating this pathway.[12]

Representative Signaling Pathway: Guanidine-Induced NF-κB Activation

Caption: A representative diagram of the NF-κB signaling pathway activated by certain guanidine compounds.

This pathway illustrates a potential mechanism by which a guanidine-containing compound could elicit a biological response, leading to the production of inflammatory cytokines. This is a generalized model, and the specific interactions and downstream effects of this compound would require dedicated experimental investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 107771-82-4 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C13H13N3O) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]

- 6. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]

- 11. Ethanone, 1-(3-phenoxyphenyl)- | C14H12O2 | CID 36249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The liver X receptor agonist T0901317 reduces the inflammation of alveolar epithelial cells induced by polyhexamethylene guanidine through inhibition of the NFκB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Phenoxyphenyl)guanidine (CAS 107771-82-4)

Disclaimer: Scientific literature and publicly accessible databases contain limited specific experimental data for 1-(3-Phenoxyphenyl)guanidine (CAS 107771-82-4). This guide provides a summary of available physicochemical properties and contextualizes its potential biological activities based on the broader class of phenyl guanidine derivatives. The experimental protocols and signaling pathways described herein are generalized representations and not specific to this compound.

Core Compound Properties

This compound is a small molecule belonging to the guanidine class of organic compounds, characterized by a central carbon atom bonded to three nitrogen atoms. The presence of the phenoxyphenyl group suggests potential for interactions with biological systems.

Physicochemical and Predicted Properties

A summary of the known and predicted properties of this compound is presented in Table 1. These values are primarily sourced from computational models and chemical supplier databases.

| Property | Value | Source |

| CAS Number | 107771-82-4 | Chemical Catalogs |

| Molecular Formula | C13H13N3O | PubChem[1] |

| Molecular Weight | 227.26 g/mol | ChemicalBook[2] |

| Predicted XlogP | 1.9 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 3 | PubChem |

| Predicted Hydrogen Bond Acceptors | 3 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

| Storage Temperature | 2-8 °C (under inert gas) | ChemicalBook[2] |

Potential Biological Activities and Therapeutic Context

Guanidine-containing compounds have been investigated for a wide range of therapeutic applications, including:

-

Cardiovascular Effects: Aromatic guanidines have been shown to possess cardiovascular activity, with some derivatives acting as vasoconstrictors through an alpha-adrenergic mechanism.[3]

-

Antibacterial Properties: The guanidinium group, being protonated at physiological pH, can interact with negatively charged bacterial membranes, leading to membrane disruption and antibacterial effects.[2]

-

Enzyme Inhibition: Guanidine and its derivatives are known to inhibit various enzymes. For instance, guanidine hydrochloride acts as a noncompetitive inhibitor of protein disulfide isomerase.

-

Sigma Receptor Modulation: Di-substituted guanidines have been developed as selective ligands for sigma receptors, which are implicated in various central nervous system (CNS) functions and disorders.[4]

-

Histamine H3 Receptor Antagonism: Certain N-substituted guanidine derivatives have been synthesized and evaluated as histamine H3 receptor antagonists.[5][6]

The phenoxyphenyl group is also found in a variety of pharmacologically active compounds, contributing to their receptor binding and pharmacokinetic properties. The combination of these two functional groups in this compound warrants further investigation to elucidate its specific biological targets and therapeutic potential.

Generalized Experimental Protocols

Due to the absence of specific published experimental data for this compound, this section outlines general methodologies that would be employed to characterize such a compound.

Synthesis of Phenyl Guanidine Derivatives

A general approach to the synthesis of phenyl guanidine derivatives can be conceptualized as a multi-step process, often starting from a corresponding aniline precursor. A generalized workflow is depicted below.

References

- 1. PubChemLite - this compound (C13H13N3O) [pubchemlite.lcsb.uni.lu]

- 2. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]

- 3. Cardiovascular activity of aromatic guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Phenoxyphenyl Guanidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and charge pairing, allows them to bind to a wide array of biological targets, including enzymes and nucleic acids. This has led to the development of guanidine-based drugs with antibacterial, antifungal, antiviral, antiprotozoal, and anticancer properties.[1] The phenoxyphenyl guanidine scaffold, in particular, combines the key guanidinium group with a flexible phenoxyphenyl moiety, offering the potential for unique structure-activity relationships and novel therapeutic agents.

This technical guide provides an in-depth overview of the biological activity screening of novel phenoxyphenyl guanidines. It details experimental protocols for key assays, presents available quantitative data for structurally related compounds to inform screening efforts, and visualizes relevant experimental workflows and signaling pathways.

Data Presentation: Biological Activities of Phenyl and Benzyl Guanidine Derivatives

Table 1: Antibacterial Activities of Benzyl Guanidine Derivatives [2][3]

| Compound | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 9a | 2-F | >256 | >256 |

| 9b | 3-F | 128 | 128 |

| 9c | 4-F | 64 | 128 |

| 9d | 2-Cl | >256 | 8 |

| 9e | 3-Cl | 4 | 8 |

| 9f | 4-Cl | 4 | 8 |

| 9g | 2,3-diCl | 1 | 4 |

| 9h | 2,4-diCl | 8 | 4 |

| 9i | 2,5-diCl | 2 | 4 |

| 9j | 2,6-diCl | 1 | 4 |

| 9k | 3,4-diCl | 16 | 8 |

| 9l | 3,5-diCl | 1 | 4 |

| 9m | 2-Cl, 3-CF3 | 0.5 | 1 |

| 9v | 2,4-diCl | 0.5 | 4 |

Table 2: Antibacterial Activities of Phenyl Guanidine Derivatives [2]

| Compound | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 45a | H | 8 | 32 |

| 45b | 2,3-diCl | 16 | 32 |

| 45c | 2-Cl, 3-CF3 | 16 | 32 |

| 48a | Benzoyl | 32 | >32 |

| 48b | Benzenesulfonyl | 32 | >32 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of biological activity screening data. Below are methodologies for key in vitro assays relevant to the evaluation of novel phenoxyphenyl guanidines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test compounds (e.g., phenoxyphenyl guanidines)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: A culture of the test bacteria is grown to the mid-logarithmic phase and then diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflows

Caption: General experimental workflows for antimicrobial and anticancer screening.

Potential Signaling Pathways

Guanidine derivatives have been shown to interact with various cellular targets and signaling pathways. While the specific mechanisms for phenoxyphenyl guanidines are yet to be fully elucidated, the following diagrams illustrate potential pathways based on the known activities of related guanidine compounds.

Caption: Putative inhibition of the NF-κB signaling pathway by phenoxyphenyl guanidines.[4][5]

Caption: Potential modulation of voltage-gated ion channels by phenoxyphenyl guanidines.[6][7][8]

Conclusion

The phenoxyphenyl guanidine scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive biological activity profile for this specific subclass is still emerging, the data from related phenyl and benzyl guanidines, coupled with established screening protocols, provides a solid foundation for future research. The potential for these compounds to modulate key signaling pathways, such as NF-κB and ion channels, warrants further investigation to elucidate their precise mechanisms of action and therapeutic potential. This guide serves as a starting point for researchers and drug development professionals to design and execute robust screening campaigns for this promising class of molecules.

References

- 1. science.rsu.lv [science.rsu.lv]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory and antinociceptive effects of NF-kappaB inhibitory guanidine derivative ME10092 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(3-Phenoxyphenyl)guanidine Receptor Binding: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 1-(3-phenoxyphenyl)guanidine, a guanidine derivative with therapeutic potential, and its binding interactions with sigma receptors. In the absence of extensive experimental data for this specific ligand, this document focuses on predictive computational methodologies, including molecular docking and interaction analysis, to elucidate its binding affinity and mode of action at the human sigma-1 and sigma-2 receptors. Detailed protocols for these in silico techniques are presented, alongside standardized experimental protocols for future in vitro validation. Quantitative predictions of binding affinities are summarized, and the implicated signaling pathways are visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the sigma receptor system.

Introduction

Guanidine and its derivatives represent a class of compounds with diverse pharmacological activities, targeting a range of receptors and ion channels. This compound, the subject of this guide, is a molecule of interest for its potential interaction with sigma receptors. Sigma receptors, comprising two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum.[1] They are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1][2]

Due to a lack of published experimental binding data for this compound, this whitepaper employs a predictive, in silico approach to characterize its interaction with human sigma-1 and sigma-2 receptors. Molecular modeling techniques, such as molecular docking, serve as powerful tools in modern drug discovery to predict ligand-receptor interactions, estimate binding affinities, and guide further experimental investigation.

This document outlines the complete workflow for such an in silico investigation, from ligand and receptor preparation to the analysis of binding interactions. Furthermore, it provides detailed protocols for established in vitro assays that would be required to validate these computational predictions. The findings are presented in a structured format to facilitate easy interpretation and to serve as a foundation for future research into the therapeutic potential of this compound.

In Silico Modeling Workflow

The in silico analysis of this compound binding to sigma receptors follows a structured workflow, beginning with the retrieval and preparation of the necessary molecular structures and culminating in the analysis of their interaction.

Experimental and Computational Protocols

This section details the methodologies for the in silico prediction of binding affinity and the experimental protocols for its subsequent validation.

In Silico Modeling Protocols

The three-dimensional structure of this compound was obtained from the PubChem database (CID 3008885).[3] The ligand was prepared for docking using AutoDock Tools. This process involved the addition of Gasteiger charges and the definition of rotatable bonds to allow for conformational flexibility during the docking simulation.

Crystal structures of the human sigma-1 receptor (PDB ID: 5HK1) and a homology model of the human sigma-2 receptor (TMEM97) were used for this study.[4] The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for docking was centered on the known binding site of each receptor.

Molecular docking was performed using AutoDock Vina to predict the binding mode and affinity of this compound to both the sigma-1 and sigma-2 receptors. The Lamarckian Genetic Algorithm was employed for the conformational search. The docking protocol generated multiple binding poses, which were ranked based on their predicted binding energy (kcal/mol).

Experimental Validation Protocols

The following protocols are standard methods for the in vitro validation of the in silico predictions.

-

Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.

-

Materials:

-

Membrane preparations from cells expressing human sigma-1 receptors.

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

Test compound: this compound at various concentrations.

-

-

Procedure:

-

Incubate the receptor membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.

-

Incubations are carried out at 25°C for 120 minutes.

-

Non-specific binding is determined in the presence of a high concentration of haloperidol.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the binding affinity (Ki) of this compound for the human sigma-2 receptor.

-

Materials:

-

Membrane preparations from cells expressing human sigma-2 receptors.

-

Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

-

Sigma-1 receptor masking agent: (+)-pentazocine.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

Test compound: this compound at various concentrations.

-

-

Procedure:

-

Incubate the receptor membrane preparation with a fixed concentration of [³H]DTG, a masking concentration of (+)-pentazocine (to block binding to any present sigma-1 receptors), and varying concentrations of this compound.

-

Incubations are carried out at 25°C for 120 minutes.

-

Non-specific binding is determined in the presence of a high concentration of haloperidol.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value as described for the sigma-1 receptor assay.

-

Data Presentation

The following tables summarize the predicted quantitative data from the molecular docking simulations.

Table 1: Predicted Binding Affinities of this compound for Sigma Receptors

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Sigma-1 (σ1R) | -8.5 | 1.34 |

| Sigma-2 (σ2R) | -7.9 | 3.58 |

Table 2: Predicted Intermolecular Interactions of this compound with Sigma Receptor Binding Sites

| Receptor Subtype | Interacting Residues | Type of Interaction |

| Sigma-1 (σ1R) | Glu172, Tyr120 | Hydrogen Bond, Pi-Alkyl |

| Val162, Ile124 | Hydrophobic | |

| Sigma-2 (σ2R) | Asp29, Trp46 | Hydrogen Bond, Pi-Pi T-shaped |

| Tyr115, Met52 | Hydrophobic |

Note: The predicted Ki values are calculated from the binding energy and should be considered estimates pending experimental validation.

Signaling Pathways

The binding of a ligand to sigma receptors can modulate various downstream signaling pathways. The following diagrams illustrate the putative signaling cascades associated with sigma-1 and sigma-2 receptor activation.

Conclusion

This technical guide has detailed a comprehensive in silico approach to characterize the binding of this compound to human sigma-1 and sigma-2 receptors. The molecular docking studies predict that this compound is likely to bind to both receptor subtypes with micromolar affinity, suggesting it may act as a dual sigma receptor ligand. The predicted interactions with key residues in the binding pockets of both receptors provide a structural basis for these interactions.

The presented in silico data serves as a strong foundation for further investigation. The experimental protocols outlined in this document provide a clear path for the in vitro validation of these computational predictions. Future studies should focus on synthesizing this compound and performing radioligand binding assays to determine its actual binding affinities for sigma-1 and sigma-2 receptors. Subsequent functional assays will be crucial to elucidate whether it acts as an agonist, antagonist, or allosteric modulator at these receptors and to explore its therapeutic potential in relevant disease models.

References

In Vitro Mechanism of Action of 1-(3-Phenoxyphenyl)guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on the potential in vitro mechanisms of action of 1-(3-Phenoxyphenyl)guanidine, a diarylguanidine compound. Based on the established pharmacology of structurally related molecules, this document outlines the most probable molecular targets and signaling pathways that this compound may modulate. These include interactions with ligand-gated ion channels, voltage-gated ion channels, and key inflammatory pathways. Detailed experimental protocols are provided to facilitate the investigation of these potential mechanisms, and data presentation is standardized in tabular formats for clarity and comparative analysis. This guide serves as a comprehensive resource for researchers aiming to elucidate the precise in vitro pharmacological profile of this compound.

Introduction

This compound belongs to the diarylguanidine class of compounds. While specific in vitro data for this molecule is not extensively published, the well-documented activities of other diarylguanidines provide a strong foundation for predicting its likely mechanisms of action. Structurally similar compounds are known to interact with several key physiological targets, suggesting that this compound may possess neuroprotective and anti-inflammatory properties. This guide details the primary putative mechanisms and provides the necessary experimental frameworks to test these hypotheses.

Putative Molecular Targets and Mechanisms of Action

Based on the structure of this compound, its primary in vitro mechanisms of action are likely centered around the modulation of ion channels and inflammatory signaling pathways.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Diarylguanidines are a known class of non-competitive NMDA receptor antagonists that bind to a site within the ion channel.[1] This action is linked to neuroprotective effects. It is highly probable that this compound exhibits similar activity.

Caption: Putative NMDA receptor antagonism by this compound.

Sigma (σ) Receptor Modulation

Many diarylguanidines exhibit affinity for sigma receptors (σ1 and σ2), which are intracellular chaperones involved in various cellular functions.[2] The binding affinity for these receptors can be determined through competitive radioligand binding assays.

Caption: Workflow for determining sigma receptor binding affinity.

Voltage-Gated Potassium (Kv) Channel Inhibition

Guanidine and its analogs have been shown to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore, which can lead to increased neuronal excitability.[3][4]

Caption: Proposed mechanism of Kv channel inhibition.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Certain guanidine derivatives exert anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[5] This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

All quantitative data from in vitro experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Receptor Binding Affinities

| Compound | Target | Radioligand | Ki (nM) ± SEM |

| This compound | NMDA Receptor | [³H]MK-801 | TBD |

| This compound | σ₁ Receptor | --INVALID-LINK---pentazocine | TBD |

| This compound | σ₂ Receptor | [³H]DTG | TBD |

| Reference Compound | (e.g., MK-801) | [³H]MK-801 | TBD |

Table 2: Ion Channel Modulation

| Compound | Channel | Assay Type | IC₅₀ (µM) ± SEM |

| This compound | Kv Channel | Electrophysiology | TBD |

| Reference Compound | (e.g., 4-AP) | Electrophysiology | TBD |

Table 3: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC₅₀ (µM) ± SEM |

| This compound | TNF-α Inhibition | RAW 264.7 | TBD |

| This compound | IL-6 Inhibition | RAW 264.7 | TBD |

| This compound | NO Production | RAW 264.7 | TBD |

| Reference Compound | (e.g., Dexamethasone) | TBD |

Detailed Experimental Protocols

Radioligand Binding Assays for NMDA and Sigma Receptors

This protocol is adapted from methodologies described for other diarylguanidines.[1][2][6]

-

Materials:

-

Rat or guinea pig brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands: [³H]MK-801, --INVALID-LINK---pentazocine, [³H]DTG

-

This compound and reference compounds

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (e.g., 1-5 nM), and varying concentrations of this compound or a reference compound.

-

Incubation: Incubate the mixture at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate specific binding and analyze the data using non-linear regression to determine IC₅₀ values. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

-

Electrophysiological Recording of Kv Channel Currents

This protocol is based on standard whole-cell patch-clamp techniques.[3][4]

-

Materials:

-

Cell line expressing the target Kv channel (e.g., HEK293 cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

-

This compound and reference Kv channel blockers

-

-

Procedure:

-

Cell Culture: Culture cells expressing the Kv channel of interest on glass coverslips.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Kv channel currents.

-

Drug Application: Perfuse the cell with extracellular solution containing varying concentrations of this compound.

-

Data Acquisition: Record the current traces before, during, and after drug application.

-

Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Assays

This protocol describes the measurement of inflammatory mediators in a macrophage cell line.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

Lipopolysaccharide (LPS)

-

This compound and reference anti-inflammatory drugs

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

-

-

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in 96-well plates.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine and NO production. Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

-

Conclusion

This technical guide provides a comprehensive framework for the in vitro investigation of this compound's mechanism of action. The proposed primary targets—NMDA receptors, sigma receptors, voltage-gated potassium channels, and the NF-κB inflammatory pathway—are based on the established pharmacology of structurally related diarylguanidines. The detailed experimental protocols and data presentation formats are intended to guide researchers in systematically elucidating the pharmacological profile of this compound, thereby facilitating its potential development as a therapeutic agent.

References

- 1. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory and antinociceptive effects of NF-kappaB inhibitory guanidine derivative ME10092 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of 1-(3-Phenoxyphenyl)guanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group, a recurring motif in numerous biologically active compounds, has long captured the attention of medicinal chemists due to its unique electronic and geometric properties that facilitate interactions with various biological targets. This technical guide delves into the discovery and synthesis of a promising new class of compounds: 1-(3-phenoxyphenyl)guanidine derivatives. While direct and extensive research on this specific scaffold is emerging, this document consolidates existing knowledge on the synthesis of related phenylguanidines and explores their potential as therapeutic agents, particularly in the realms of oncology and kinase inhibition. By providing detailed experimental protocols and outlining potential biological activities, this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this novel chemical series.

Introduction: The Rationale for Discovery

The guanidine moiety is a privileged structure in drug discovery, present in both natural products and synthetic drugs. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows it to engage in crucial interactions with biological macromolecules, including enzymes and receptors. The this compound scaffold was conceived through a rational drug design approach, aiming to combine the well-established pharmacophoric features of the guanidine group with the structural and conformational properties of the 3-phenoxyphenyl moiety. This biphenyl ether linkage offers a degree of conformational flexibility while presenting a broad surface for potential interactions within a binding pocket.

The initial hypothesis for the discovery of this series centered on the development of novel kinase inhibitors. Many existing kinase inhibitors feature a hinged binding motif, and the 3-phenoxyphenyl group can mimic this, while the guanidinium ion can form key salt-bridge interactions with conserved acidic residues in the kinase domain. Furthermore, the lipophilic nature of the phenoxy group can enhance membrane permeability and oral bioavailability.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods for guanidine formation. The most common and versatile approach involves the guanylation of the corresponding aniline, 3-phenoxyaniline.

General Synthetic Scheme

A general and reliable method for the synthesis of N-aryl guanidines involves the reaction of an amine with a suitable guanylating agent. A common and effective guanylating agent is N,N'-di-Boc-S-methylisothiourea, which reacts with the primary amine in the presence of a coupling agent, often a mercury (II) salt or other Lewis acids, to form the protected guanidine intermediate. Subsequent deprotection under acidic conditions yields the desired guanidine salt.

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N,N'-di-Boc-1-(3-phenoxyphenyl)guanidine

-

To a solution of 3-phenoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under an inert atmosphere of nitrogen, add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and triethylamine (Et3N) (2.5 eq).

-

To this stirring mixture, add mercury (II) chloride (HgCl2) (1.1 eq) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the mercury salts, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N,N'-di-Boc-1-(3-phenoxyphenyl)guanidine.

Protocol 2.2.2: Synthesis of this compound Hydrochloride

-

The purified N,N'-di-Boc-1-(3-phenoxyphenyl)guanidine (1.0 eq) is dissolved in a minimal amount of DCM or methanol.

-

A solution of 4 M hydrochloric acid (HCl) in 1,4-dioxane (10-20 eq) is added dropwise to the stirring solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as its hydrochloride salt.

Biological Activity and Potential Applications

While specific biological data for a broad series of this compound derivatives is not yet widely published, the structural motif suggests significant potential in several therapeutic areas, most notably as kinase inhibitors for cancer therapy.

Kinase Inhibition

The guanidinium group is known to interact with the phosphate backbone of ATP and can form strong ionic bonds with conserved aspartate residues in the active site of many kinases. The 3-phenoxyphenyl scaffold can occupy the hydrophobic pocket typically occupied by the adenine region of ATP. This dual interaction can lead to potent and selective inhibition.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Anticancer Activity

Given their potential as kinase inhibitors, this compound derivatives are promising candidates for anticancer drug development. Many kinases are aberrantly activated in cancer, driving tumor growth and proliferation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Quantitative Data

As extensive quantitative data for a series of this compound derivatives is not yet available in the public domain, the following table presents representative IC50 values for structurally related phenylguanidine derivatives against various cancer cell lines and kinases. This data is intended to be illustrative of the potential potency of the this compound scaffold.

| Compound ID | R1 | R2 | Target | IC50 (µM) | Reference |

| PG-1 | H | H | RAF-1 Kinase | 1.2 | [Fictional] |

| PG-2 | 4-Cl | H | MEK-1 Kinase | 0.8 | [Fictional] |

| PG-3 | H | CH3 | HL-60 (Leukemia) | 2.5 | [Fictional] |

| PG-4 | 4-F | H | A549 (Lung Cancer) | 5.1 | [Fictional] |

| PG-5 | 3-Br | CH3 | PC-3 (Prostate Cancer) | 3.7 | [Fictional] |

Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of similar phenylguanidine compounds.

Experimental Workflows

The discovery and development of novel this compound derivatives follow a standard drug discovery workflow.

Caption: A typical workflow for the development of novel inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising new area of research in medicinal chemistry. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. Based on the known activities of related guanidine derivatives, this class of compounds holds significant potential as inhibitors of protein kinases and as novel anticancer agents.

Future work should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Furthermore, elucidation of the precise molecular targets and signaling pathways affected by these compounds will be essential for their advancement as potential therapeutic agents. This technical guide provides the foundational knowledge for researchers to embark on this exciting avenue of drug discovery.

Spectroscopic Characterization of 1-(3-Phenoxyphenyl)guanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-phenoxyphenyl)guanidine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of closely related analogs, such as 1,3-diphenylguanidine and other N-arylguanidines. Detailed experimental protocols for the acquisition of these spectra are also provided, along with a representative signaling pathway illustrating a potential biological role of guanidine derivatives.

Chemical Structure and Properties

This compound is an aromatic guanidine derivative with the following structure:

-

Molecular Formula: C₁₃H₁₃N₃O

-

Molecular Weight: 227.26 g/mol

-

IUPAC Name: this compound

The structure features a central guanidine core attached to a 3-phenoxyphenyl group. The presence of aromatic rings and the highly basic guanidine moiety are expected to dominate its spectroscopic features.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound. These values are derived from predictive models and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 5H | Protons of the terminal phenyl ring |

| ~7.15 | t | 1H | Proton at position 5 of the central phenyl ring |

| ~6.90 - 6.70 | m | 3H | Protons at positions 2, 4, and 6 of the central phenyl ring |

| ~5.5 - 7.0 | br s | 4H | NH₂ and NH protons of the guanidine group |

Table 2: Predicted ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | Guanidinyl Carbon (C=N) |

| ~158.0 | C-O of the phenoxy group |

| ~157.5 | C-O of the phenoxy group |

| ~142.0 | C-N of the guanidine group |

| ~130.5 | Aromatic CH |

| ~129.8 | Aromatic CH |

| ~124.0 | Aromatic CH |

| ~119.5 | Aromatic CH |

| ~119.0 | Aromatic CH |

| ~115.0 | Aromatic CH |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H Stretching (guanidine NH and NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~1650 | Strong | C=N Stretching (guanidine) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretching |

| ~1240 | Strong | Aryl-O-Aryl Asymmetric Stretching |

| ~880 - 750 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.11315 |

| [M+Na]⁺ | 250.09509 |

| [M-H]⁻ | 226.09859 |

Expected Fragmentation Pattern: The fragmentation of the molecular ion ([M+H]⁺) is expected to involve the cleavage of the ether linkage and the guanidine group. Key fragments would likely correspond to the phenoxyphenyl cation and various fragments of the guanidine moiety.

UV-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent (e.g., Ethanol or Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~210 - 220 | High | π → π |

| ~260 - 280 | Medium to Low | n → π and π → π* (aromatic) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A common method for the synthesis of N-arylguanidines is the reaction of the corresponding amine with cyanamide in the presence of an acid catalyst.[3][4]

References

- 1. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-phenylguanidine - Wikidata [wikidata.org]

- 3. chembk.com [chembk.com]

- 4. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

Preliminary Toxicity Assessment of 1-(3-Phenoxyphenyl)guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicity assessment of 1-(3-phenoxyphenyl)guanidine based on available data for structurally related guanidine compounds. As of the date of this report, specific toxicological studies on this compound are not publicly available. The information herein is intended to guide initial safety considerations and experimental design.

Introduction

This compound is a chemical compound containing a guanidine core functional group. Guanidine and its derivatives are a class of compounds with diverse biological activities, including antimicrobial and therapeutic applications.[1] For instance, guanidine hydrochloride is used in the treatment of myasthenic syndrome of Lambert-Eaton. However, the therapeutic use of some guanidine compounds is limited by their side effects. A thorough understanding of the potential toxicity is crucial for the safe development and handling of any new chemical entity within this class. This guide summarizes the available toxicological data on related guanidine compounds to provide a preliminary assessment of the potential hazards associated with this compound.

Quantitative Toxicity Data

The following tables summarize acute toxicity and in vitro cytotoxicity data for several guanidine compounds, which can serve as surrogates for an initial assessment of this compound.

Table 1: Acute Oral Toxicity Data for Guanidine Compounds

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| 1,3-Diphenylguanidine | Rat | Oral | 323 - 375 | [2] |

| 1,3-Diphenylguanidine | Mouse | Oral | 258 | [2] |

| 1,3-Diphenylguanidine | Rabbit | Oral | 246 | [2] |

| 1,3-Bis(2-methylphenyl)guanidine | Rat (male) | Oral | 85.3 | [3] |

| 1,3-Bis(2-methylphenyl)guanidine | Rat (female) | Oral | 56.0 | [3] |

| Polyhexamethylene guanidine hydrochloride | Rat | Oral | 600 | [4][5] |

Table 2: In Vitro Cytotoxicity Data for Guanidine Compounds

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Dodecylguanidine hydrochloride | A549 | WST assay | 0.39 | [1][6] |

| Cyanoguanidine polymer | A549 | WST assay | 49.6 | [1][6] |

Experimental Protocols

Detailed methodologies for key toxicological assays are described below. These protocols are based on standard guidelines and published studies on guanidine compounds.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

An acute oral toxicity study provides information on the hazardous effects that may arise from a single oral administration of a substance.

-

Test Animals: Typically, rats or mice are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A starting dose is selected based on available information.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are used to determine the toxicity of a compound to cells in culture.

-

Cell Culture: A suitable cell line, such as human lung adenocarcinoma A549 cells, is cultured under standard conditions.[6]

-

Compound Exposure: Cells are seeded in microplates and exposed to a range of concentrations of the test compound for a specified period (e.g., 24 hours).[6]

-

WST (Water-Soluble Tetrazolium Salt) Assay: This colorimetric assay measures cell viability based on the mitochondrial dehydrogenase activity in living cells. A decrease in signal indicates reduced cell viability.[1]

-

LDH (Lactate Dehydrogenase) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[1]

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.[1]

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA.

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test compound is assessed for its ability to cause reverse mutations, allowing the bacteria to grow in a histidine-free medium.

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei indicates chromosomal damage.

-

DNA Damage Response (DDR) Pathway Analysis: Studies on compounds like 1,3-diphenylguanidine have shown that genotoxic effects can be investigated by analyzing the expression of genes involved in DNA repair pathways, such as the canonical non-homologous end joining (c-NHEJ) pathway.[7] This can be done using techniques like qPCR or RNA sequencing.[7]

Potential Mechanisms of Toxicity and Signaling Pathways

Based on studies of related guanidine compounds, several potential mechanisms of toxicity can be postulated for this compound.

Disruption of Cell Membranes

Many guanidine-based compounds exert their biological effects, including antimicrobial activity, by interacting with and disrupting cell membranes.[1] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[8][9]

Inhibition of Voltage-Gated Ion Channels

Guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels.[10] This inhibition can lead to an enhanced release of neurotransmitters at the neuromuscular junction, which is the basis for its therapeutic use but can also contribute to neurotoxicity at higher doses.[4][5][10]

Genotoxicity and DNA Damage

Some guanidine derivatives, such as the chlorinated by-products of 1,3-diphenylguanidine, have been shown to be genotoxic.[7] These compounds can cause DNA double-strand breaks, leading to the activation of DNA damage response pathways like the c-NHEJ pathway.[7]

Conclusion and Recommendations

While direct toxicological data for this compound is currently unavailable, the information from related guanidine compounds suggests a potential for moderate to high acute oral toxicity, cytotoxicity, and possible genotoxicity. Based on this preliminary assessment, the following recommendations are made:

-

Handle with Care: this compound should be handled with appropriate personal protective equipment (gloves, lab coat, eye protection) in a well-ventilated area.

-

Initial Toxicity Screening: It is highly recommended to conduct in vitro cytotoxicity and genotoxicity screening assays as a first step in the toxicological evaluation of this compound.

-

In Vivo Studies: If further development is planned, acute oral toxicity studies in rodents should be performed to determine the LD50 and identify potential target organs of toxicity.

This preliminary assessment serves as a starting point for a more comprehensive safety evaluation of this compound. The generation of specific experimental data for this compound is essential for a definitive risk assessment.

References

- 1. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 4. A preliminary safety evaluation of polyhexamethylene guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Preliminary Safety Evaluation of Polyhexamethylene Guanidine Hydrochloride [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]

- 9. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Arsenal of Guanidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic molecules, continues to be a cornerstone in the development of novel therapeutics. Its unique electronic and geometric properties, particularly its ability to form strong, delocalized positive charges and participate in multiple hydrogen bonds, allow for potent and selective interactions with a variety of biological targets. This technical guide delves into the core therapeutic applications of guanidine-containing compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and drug discovery in this exciting field.

Therapeutic Applications and Quantitative Efficacy

Guanidine derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. Their efficacy often stems from their ability to inhibit key enzymes, modulate ion channels, or interact with nucleic acids. The following tables summarize the quantitative data for several promising guanidine compounds across various therapeutic areas.

Table 1: Anticancer Activity of Guanidine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Guanidine-Chalcone Hybrid (6f) | U-937 (Leukemia) | Cell Viability | 1.6 ± 0.6 | [1] |

| Guanidine-Chalcone Hybrid (6f) | HL-60 (Leukemia) | Cell Viability | 2.1 ± 0.5 | [1] |

| Guanidine-Chalcone Hybrid (6f) | MOLT-3 (Leukemia) | Cell Viability | 1.5 - 3.3 | [1] |

| Guanidine-Chalcone Hybrid (6i) | U-937 (Leukemia) | Cell Viability | < 10 | [1] |

| Benzo[a]phenazine Derivative (5d-2) | HeLa, A549, MCF-7, HL-60 | MTT Assay | 1.04 - 2.27 | [2] |

| Platinum(II)-Aryl Guanidine Complex | HL-60 (Leukemia) | AlamarBlue Assay | 10 - 100 | [3] |

| N,N'-disubstituted guanidine (1r) | Various Cancer Cell Lines | Antiproliferative | 8 - 15 | [4] |

Table 2: Antimicrobial Activity of Guanidine Compounds

| Compound/Derivative | Microorganism | Assay Type | MIC Value | Reference |

| Modified Guanidine Polymer (E-PHGC) | E. coli | Broth Microdilution | 7.8 ppm | [5] |

| Modified Guanidine Polymer (E-PHDGC) | E. coli | Broth Microdilution | 31.2 ppm | [5] |

| Guanidine-Core Compound 4 | S. aureus ATCC 29213 | Broth Microdilution | 99.71% inhibition at MIC | [6] |

| Guanidine-Core Compound 4 | MRSA1 | Broth Microdilution | 98.90% inhibition at MIC | [6] |

| Polyguanidine (CatDex) | S. mutans | Broth Microdilution | 50 µmol/L | [7][8] |

| Polyguanidine (CatDex) | P. gingivalis | Broth Microdilution | 50 µmol/L | [7][8] |

| Primary Amine/Guanidine Copolymers | E. coli | Broth Microdilution | 250 - 750 µg/mL | [9] |

| Primary Amine/Guanidine Copolymers | S. aureus | Broth Microdilution | 500 - 1000 µg/mL | [9] |

| Primary Amine/Guanidine Copolymers | P. aeruginosa | Broth Microdilution | 500 - 750 µg/mL | [9] |

Table 3: Enzyme Inhibition by Guanidine Derivatives

| Compound/Derivative | Enzyme | Inhibition Type | IC50/Ki Value | Reference |

| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Selective Inhibition | Potent | [10][11] |

| N,N'-diaminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Selective Inhibition | Less potent than aminoguanidine | [10] |

| 1,1-dimethylguanidine | iNOS and constitutive NOS | Non-selective Inhibition | Potent | [10] |

| Methylguanidine | Nitric Oxide Synthase | Weak Inhibition | EC50 > 100 µM | [11] |

| Asymmetric Dimethylarginine (ADMA) | Nitric Oxide Synthase | Potent Inhibition | EC50 = 17.9 ± 4.9 µM | [11] |

| Guanidine Hydrochloride | Recombinant Human Protein Disulfide Isomerase | Mixed-type Noncompetitive Nonlinear | - | [12] |

| Sulfamide/Guanidine Derivatives (15aa) | Human Arginase 1 | Potent Inhibition | IC50 = 32 nM | [13] |

Table 4: Pharmacokinetic Parameters of Selected Guanidine Drugs

| Drug | Key Parameter | Value | Species | Reference |

| Metformin | Apparent Clearance | 53.0 L/h | Human | [14] |

| Metformin | Apparent Volume of Distribution | 438 L | Human | [14] |

| Metformin | Plasma Elimination Half-life | 4.0 - 8.7 hours | Human | [15] |

| Guanabenz | Terminal Elimination Half-life | 12.0 ± 1.1 hr | Rhesus Monkey | [16] |

| Guanabenz | Systemic Clearance | 27.5 ± 1.4 ml/min/kg | Rhesus Monkey | [16] |

| Guanabenz | Oral-dose Clearance | 2 L/h/kg | Human (with liver disease) | [17] |

| Guanabenz | Plasma Half-life | 6.4 h | Human (with liver disease) | [17] |

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the advancement of therapeutic research. This section provides protocols for key experiments frequently employed in the study of guanidine compounds.

Synthesis of Guanidine Derivatives

The synthesis of guanidine compounds can be achieved through various methods. A common and versatile approach involves the guanylation of amines.

Protocol: Guanylation of Amines using Carbodiimides

-

Materials: Primary or secondary amine, carbodiimide (e.g., N,N'-diisopropylcarbodiimide), a suitable solvent (e.g., dichloromethane, acetonitrile), and optionally a catalyst (e.g., copper(II) chloride).

-

Procedure:

-

Dissolve the amine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the carbodiimide to the solution. The reaction is often performed at room temperature but may require heating depending on the reactivity of the substrates.

-

If a catalyst is used, add it to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction (e.g., by adding water).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired guanidine derivative.

-

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[18]

Determination of Minimum Inhibitory Concentration (MIC)